2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide
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Description
2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl3N3O3S and a molecular weight of 382.64. It is related to 2,4,5-Trichloro-6-methylpyrimidine and 2,4,5-Trichloropyrimidine , which are organic compounds used in various applications.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Research on benzenesulfonamide derivatives has highlighted their potential in medicinal chemistry, especially as inhibitors targeting specific enzymes or receptors. For example, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their inhibitory action against human carbonic anhydrase isoforms, revealing their potential as anticancer agents due to significant potency against the membrane-bound tumor-associated isoform hCA IX (Lolak et al., 2019). Such studies underscore the role of sulfonamide-based compounds in developing targeted therapies for diseases like cancer.
Agriculture and Herbicide Development
In the agricultural sector, compounds like chlorsulfuron, a sulfonamide herbicide, demonstrate the importance of chemical derivatives in creating selective herbicides. Chlorsulfuron's selectivity for small grains over broadleaf plants is attributed to the differential ability of plants to metabolize the herbicide, showcasing the application of sulfonamide derivatives in developing agricultural chemicals that are selective and efficient (Sweetser et al., 1982).
Biochemical Research
Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against tumor cell lines, highlighting their potential as antitumor agents. For instance, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides showed significant antiproliferative activity, indicating the utility of sulfonamide derivatives in the development of new anticancer drugs (Motavallizadeh et al., 2014).
Properties
IUPAC Name |
2,4,5-trichloro-N-(6-ethoxypyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O3S/c1-2-21-12-5-11(16-6-17-12)18-22(19,20)10-4-8(14)7(13)3-9(10)15/h3-6H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSFBUCXSAXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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